molecular formula C12H12ClFN2 B14780774 (4'-Fluoro-biphenyl-3-yl)-hydrazine hydrochloride

(4'-Fluoro-biphenyl-3-yl)-hydrazine hydrochloride

Cat. No.: B14780774
M. Wt: 238.69 g/mol
InChI Key: QWDWKCNUCPHPQC-UHFFFAOYSA-N
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Description

(4’-Fluoro-biphenyl-3-yl)-hydrazine hydrochloride is a chemical compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a fluorine atom at the 4’ position of the biphenyl structure and a hydrazine group at the 3’ position, forming a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-Fluoro-biphenyl-3-yl)-hydrazine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4’-fluoro-biphenyl-3-carboxylic acid.

    Reduction: The carboxylic acid group is reduced to an aldehyde using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Hydrazine Formation: The aldehyde is then reacted with hydrazine hydrate to form the hydrazine derivative.

    Hydrochloride Formation: Finally, the hydrazine derivative is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of (4’-Fluoro-biphenyl-3-yl)-hydrazine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4’-Fluoro-biphenyl-3-yl)-hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction may produce amines.

Scientific Research Applications

(4’-Fluoro-biphenyl-3-yl)-hydrazine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4’-Fluoro-biphenyl-3-yl)-hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the fluorine atom can enhance the compound’s binding affinity to specific targets, increasing its potency.

Comparison with Similar Compounds

Similar Compounds

  • (4’-Fluoro-biphenyl-3-yl)-acetic acid
  • (3’-Fluoro-biphenyl-4-yl)-acetic acid

Uniqueness

(4’-Fluoro-biphenyl-3-yl)-hydrazine hydrochloride is unique due to the presence of both a fluorine atom and a hydrazine group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a combination of properties that make it valuable for specific research applications.

Properties

Molecular Formula

C12H12ClFN2

Molecular Weight

238.69 g/mol

IUPAC Name

[3-(4-fluorophenyl)phenyl]hydrazine;hydrochloride

InChI

InChI=1S/C12H11FN2.ClH/c13-11-6-4-9(5-7-11)10-2-1-3-12(8-10)15-14;/h1-8,15H,14H2;1H

InChI Key

QWDWKCNUCPHPQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NN)C2=CC=C(C=C2)F.Cl

Origin of Product

United States

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